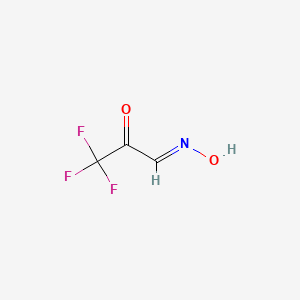
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone This compound is characterized by the presence of a chlorobenzyl group, an ethyl group, and a methyl group attached to the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- typically involves the following steps:
Starting Material: The synthesis begins with indole-3-acetic acid.
Chlorobenzylation: The indole-3-acetic acid is reacted with p-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the p-chlorobenzyl group.
Ethylation: The resulting compound is then subjected to ethylation using ethyl iodide and a strong base like potassium carbonate.
Methylation: Finally, the compound is methylated using methyl iodide under basic conditions to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), bases (sodium hydroxide).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted indoles.
Applications De Recherche Scientifique
Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential role in plant growth regulation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: The parent compound, a naturally occurring plant hormone.
1-(p-Chlorobenzyl)-5-methylindole-3-acetic acid: A closely related compound with similar structural features.
1-(p-Chlorobenzyl)-2-methylindole-3-acetic acid: Another analog with slight variations in the substitution pattern.
Uniqueness: Indole-3-acetic acid, 1-(p-chlorobenzyl)-2-ethyl-5-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Propriétés
Numéro CAS |
147-19-3 |
|---|---|
Formule moléculaire |
C20H20ClNO2 |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
2-[1-[(4-chlorophenyl)methyl]-2-ethyl-5-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H20ClNO2/c1-3-18-17(11-20(23)24)16-10-13(2)4-9-19(16)22(18)12-14-5-7-15(21)8-6-14/h4-10H,3,11-12H2,1-2H3,(H,23,24) |
Clé InChI |
XUBDVYNYGDLQIY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


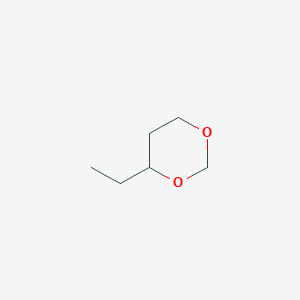
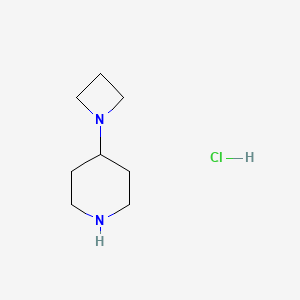

![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)
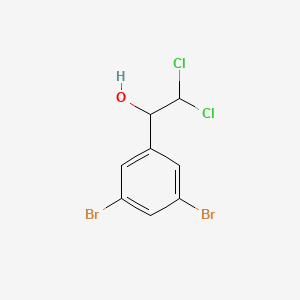
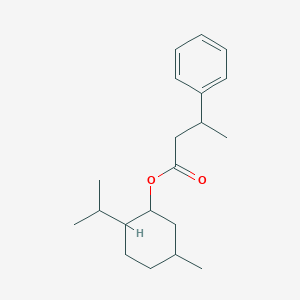
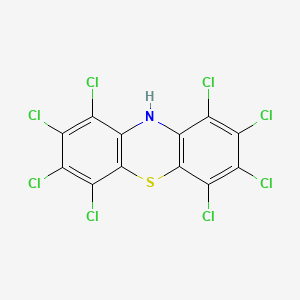
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
![Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate](/img/structure/B14759163.png)
![N-[4,5-dihydroxy-2-[4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14759166.png)
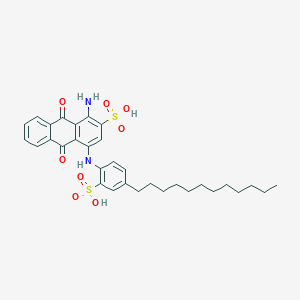
![3,21-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B14759188.png)

